(5-Bromobenzo[b]thiophen-3-yl)methanamine
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Overview
Description
(5-Bromobenzo[b]thiophen-3-yl)methanamine is a chemical compound with the molecular formula C₉H₈BrNS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. This is followed by a nucleophilic substitution reaction with methanamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromobenzo[b]thiophen-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(5-Bromobenzo[b]thiophen-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of (5-Bromobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the bromine and methanamine groups.
5-Bromobenzo[b]thiophene: Similar but lacks the methanamine group.
Benzo[b]thiophen-3-yl)methanamine: Similar but lacks the bromine atom
Uniqueness
(5-Bromobenzo[b]thiophen-3-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8BrNS |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
(5-bromo-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 |
InChI Key |
DVYWOASQESEKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CN |
Origin of Product |
United States |
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